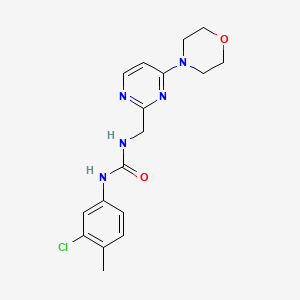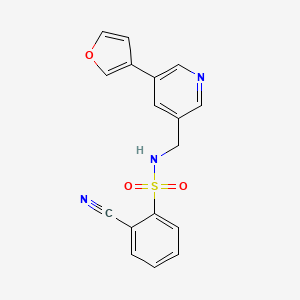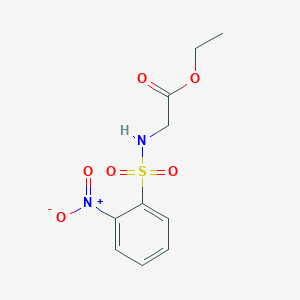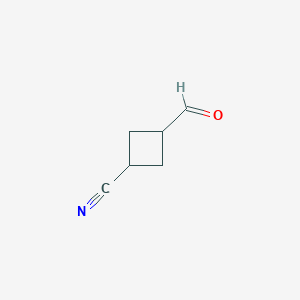
1-(3-Chloro-4-methylphenyl)-3-((4-morpholinopyrimidin-2-yl)methyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Chloro-4-methylphenyl)-3-((4-morpholinopyrimidin-2-yl)methyl)urea, also known as CMU, is a chemical compound that has been extensively studied for its potential therapeutic applications. CMU is a urea-based compound that has shown promising results in scientific research for its ability to modulate various biological pathways. In
科学的研究の応用
Corrosion Inhibition
Mannich bases, including compounds structurally related to 1-(3-Chloro-4-methylphenyl)-3-((4-morpholinopyrimidin-2-yl)methyl)urea, have been synthesized and evaluated for their effectiveness as corrosion inhibitors on mild steel surfaces in hydrochloric acid solutions. These studies demonstrate that such compounds can offer cost-effective solutions for protecting metal surfaces against corrosion, with efficiency that varies based on the molecular structure and environmental conditions (Jeeva et al., 2015).
Plant Morphogenesis
Research into urea derivatives has uncovered their significant potential in regulating plant growth and development. Certain urea compounds exhibit cytokinin-like activity, promoting cell division and differentiation in plant tissues. This has implications for agricultural practices and biotechnology, where such compounds could be utilized to enhance crop yields and facilitate plant propagation (Ricci & Bertoletti, 2009).
Supramolecular Chemistry
Urea derivatives have also been explored for their ability to dimerize through hydrogen bonding, forming stable supramolecular structures. This property is of interest in the design of new materials and molecular assemblies with specific functionalities. The high dimerization constant of certain ureidopyrimidinones makes them valuable building blocks for developing complex molecular systems (Beijer et al., 1998).
Drug Development
In the pharmaceutical domain, compounds with the 1-(3-Chloro-4-methylphenyl)-3-((4-morpholinopyrimidin-2-yl)methyl)urea framework have been synthesized as potential imaging agents for Parkinson's disease and as inhibitors of specific enzymes relevant to cancer therapy. For example, synthesis and evaluation of certain derivatives have shown promise for imaging LRRK2 enzyme activity in Parkinson's disease models, highlighting the compound's potential in diagnostic applications (Wang et al., 2017).
特性
IUPAC Name |
1-(3-chloro-4-methylphenyl)-3-[(4-morpholin-4-ylpyrimidin-2-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN5O2/c1-12-2-3-13(10-14(12)18)21-17(24)20-11-15-19-5-4-16(22-15)23-6-8-25-9-7-23/h2-5,10H,6-9,11H2,1H3,(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RENKFMPQALKBEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NCC2=NC=CC(=N2)N3CCOCC3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9-bromo-5-(furan-2-yl)-2-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2966140.png)
![Ethyl 2-methyl-5-[2-oxo-2-(propan-2-yloxy)ethoxy]-1-benzofuran-3-carboxylate](/img/structure/B2966141.png)



![(5-methylpyrazin-2-yl)((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2966151.png)
![(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone](/img/structure/B2966152.png)
![(Z)-ethyl 2-((2,6-difluorobenzoyl)imino)-1-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2966155.png)
![N-ethyl-1-[4-(propionylamino)benzoyl]piperidine-3-carboxamide](/img/structure/B2966156.png)
![Benzo[d]thiazol-6-yl(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone](/img/structure/B2966158.png)

![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-cyclohexylpiperazine-1-carbothioamide](/img/structure/B2966161.png)
